molecular formula C13H21NOS B5254663 S-ethyl 1-adamantylthiocarbamate

S-ethyl 1-adamantylthiocarbamate

Cat. No.: B5254663
M. Wt: 239.38 g/mol
InChI Key: ZCCUEASBEKBFMD-UHFFFAOYSA-N
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Description

S-Ethyl 1-adamantylthiocarbamate is a thiocarbamate derivative characterized by the incorporation of an adamantane moiety. The adamantane group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties to the compound. It is synthesized via a multi-step process starting from 1-adamantylamine. Key steps include:

  • Reaction of 1-adamantylamine with carbon disulfide and trimethylamine to form a dithiocarbamate salt .
  • Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-dimethylaminopyridine (DMAP) to yield intermediates, which are further functionalized with ethyl groups to form the final product .

Properties

IUPAC Name

S-ethyl N-(1-adamantyl)carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUEASBEKBFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates are a class of organosulfur compounds with the general formula R₂NCOSR'. Below is a comparative analysis of S-ethyl 1-adamantylthiocarbamate with structurally analogous thiocarbamates:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight LogP LD₅₀ (Oral, Rat) Primary Application
This compound C₁₃H₂₁NOS 239.38 ~3.5* Not reported Research (antimicrobial)
S-Ethyl dipropylthiocarbamate (EPTC) C₉H₁₉NOS 189.35 3.21 1,631 mg/kg Herbicide (pre-emergent)
S-Ethyl cyclohexylethylthiocarbamate (Cycloate) C₁₁H₂₁NOS 215.36 3.8 2,000 mg/kg Herbicide (vegetable crops)
S-Ethyl diisobutylthiocarbamate (Butylate) C₁₁H₂₃NOS 217.37 4.1 4,500 mg/kg Herbicide (maize, sugarcane)
S-Ethyl hexahydro-1H-azepine-1-carbothioate (Molinate) C₉H₁₇NOS 203.30 2.9 720 mg/kg Herbicide (rice paddies)

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Adamantane vs. Alkyl Groups : The adamantane moiety in this compound introduces significant steric bulk compared to the linear or branched alkyl groups in EPTC, cycloate, and butylate. This likely reduces its volatility and enhances lipid solubility, as reflected in its higher LogP (~3.5) relative to EPTC (3.21) .
  • Toxicity : While EPTC and molinate exhibit moderate mammalian toxicity (LD₅₀ 1,631–720 mg/kg), data for the adamantyl derivative are lacking. Its structural complexity may influence metabolic pathways and toxicity profiles .

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